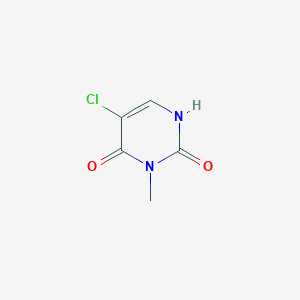
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine: is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The presence of the 4-methoxyphenyl group and the pentyl chain in its structure makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine typically involves the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared by the condensation of an aldehyde with a hydroxylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Boron tribromide in dichloromethane.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced isoxazolidine derivatives.
Substitution: Various substituted isoxazolidines depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role as an enzyme inhibitor .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its potential anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. It is also utilized in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: Compared to these similar compounds, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine exhibits unique structural features, such as the presence of the isoxazolidine ring and the pentyl chain. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88330-55-6 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-methyl-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-15-12-16(17(2)19-15)13-8-10-14(18-3)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3 |
Clave InChI |
IWTYZUAVPTYMAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
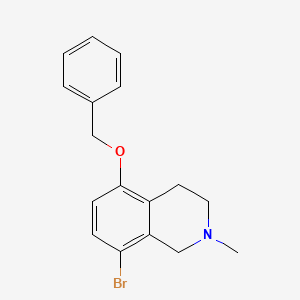
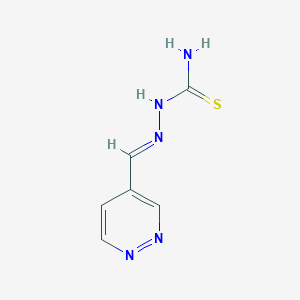


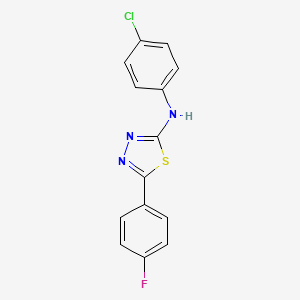


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
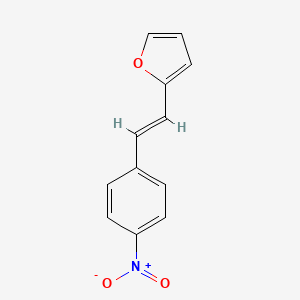
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
